molecular formula C17H21NO3 B2623704 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclopentanecarboxamide CAS No. 2034545-22-5

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclopentanecarboxamide

Cat. No. B2623704
CAS RN: 2034545-22-5
M. Wt: 287.359
InChI Key: BQYDXGCDPPXVNA-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, such as the one , have been shown to possess strong anti-tumor activity . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran compounds are also known for their antibacterial properties . They can be used in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria.

Anti-Oxidative Effects

These compounds have been found to exhibit anti-oxidative activities . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .

Use in Drug Synthesis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Therefore, benzofuran derivatives like the one can be used in the synthesis of new drugs.

Anticancer Agents

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .

Crystal Structure Analysis

The crystal structure of benzofuran derivatives can be analyzed for various research purposes . This can provide valuable insights into the compound’s properties and potential applications.

Commercial Availability

The compound is commercially available, which means it can be readily obtained for research or industrial applications.

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the biological system they interact with. For example, some benzofuran compounds have shown anti-hepatitis C virus activity .

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary depending on their specific structure. For example, the safety data sheet for 2-Benzofuranyl methyl ketone indicates that it is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(20,11-18-16(19)12-6-2-3-7-12)15-10-13-8-4-5-9-14(13)21-15/h4-5,8-10,12,20H,2-3,6-7,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYDXGCDPPXVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclopentanecarboxamide

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